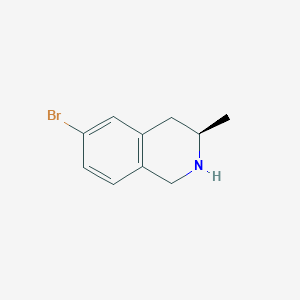
(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is a chiral organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the tetrahydroisoquinoline skeleton. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1,2,3,4-tetrahydro-isoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure regioselectivity and minimize side reactions.
Industrial Production Methods
Industrial production of ®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help achieve the desired enantiomeric purity in the final product.
化学反应分析
Types of Reactions
®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methyl-1,2,3,4-tetrahydro-isoquinoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 3-Methyl-1,2,3,4-tetrahydro-isoquinoline.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
科学研究应用
®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-6-Chloro-3-methyl-1,2,3,4-tetrahydro-isoquinoline: Similar structure with a chlorine atom instead of bromine.
®-6-Fluoro-3-methyl-1,2,3,4-tetrahydro-isoquinoline: Similar structure with a fluorine atom instead of bromine.
®-6-Iodo-3-methyl-1,2,3,4-tetrahydro-isoquinoline: Similar structure with an iodine atom instead of bromine.
Uniqueness
®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the ®-configuration imparts specific stereochemical properties that can affect its interaction with biological targets.
属性
IUPAC Name |
(3R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWFLRDIGQIIEJ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CN1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8188365.png)
![2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8188366.png)
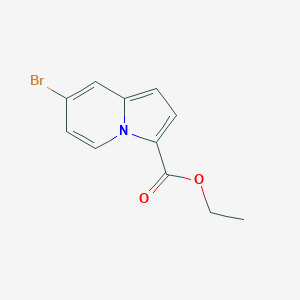
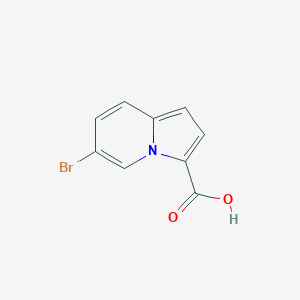
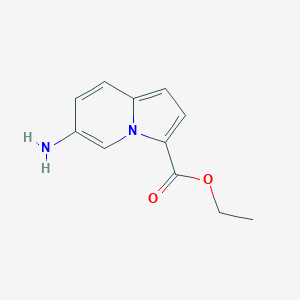
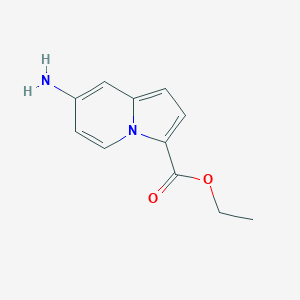
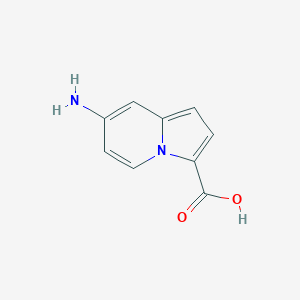
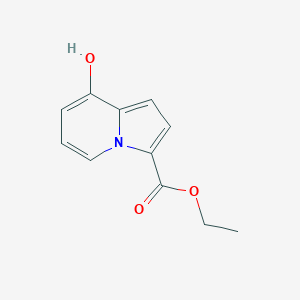
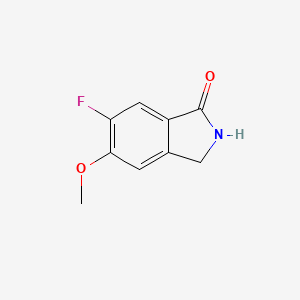
![4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride](/img/structure/B8188425.png)
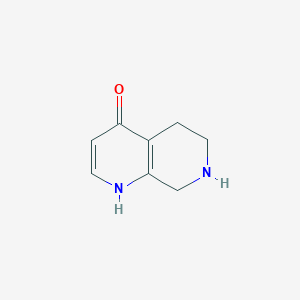
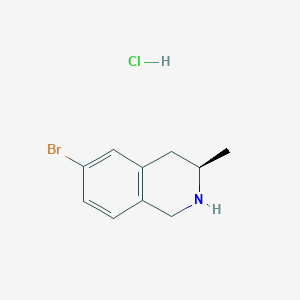
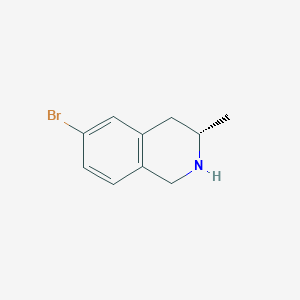
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B8188456.png)
